![molecular formula C9H7ClFN B2959138 2-Chloro-6-fluoro-3-methylphenylacetonitrile CAS No. 261762-94-1](/img/structure/B2959138.png)
2-Chloro-6-fluoro-3-methylphenylacetonitrile
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Overview
Description
2-Chloro-6-fluoro-3-methylphenylacetonitrile is a chemical compound with the molecular formula C9H7ClFN and a molecular weight of 183.61 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoro-3-methylphenylacetonitrile can be represented by the SMILES notation: CC1=C(C(=C(C=C1)F)CC#N)Cl . This indicates that the molecule consists of a benzene ring with a chlorine atom and a fluorine atom attached to different carbon atoms, and a methyl group and a nitrile group attached to another carbon atom .Scientific Research Applications
Metalated Nitriles and Enolate Chlorinations
Research by Pitta and Fleming (2010) highlights the use of metalated nitriles and enolates in abstracting chlorine from 2-chloro-2-fluoro-2-phenylacetonitrile to produce a range of chloronitriles and chloroesters. This method marks the first general anionic chlorination of alkylnitriles under mild conditions, showcasing the compound's role in synthesizing alpha-chloronitriles with functional group tolerance (Pitta & Fleming, 2010).
Crystal Structure Analysis
Naveen et al. (2006) focused on the structural analysis of a related compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, to understand its configuration and conformation. Their work provides insights into the molecular structure and potential applications in synthesizing bioactive heterocycles (Naveen et al., 2006).
Spectral Properties and Fluorophores
Danko et al. (2011) explored the spectral properties of novel fluorophores based on imidazole-4,5-dicarbonitrile, highlighting the compound's utility in creating fluorescent materials with significant quantum yields and large Stokes shifts. This research underscores the application in material science, particularly in developing new fluorescent dyes and sensors (Danko et al., 2011).
SNAr Reaction Mechanism
Alarcón-Espósito et al. (2015) reported on the preferential solvation effects and kinetic studies involving reactions of similar fluorinated and chlorinated compounds in various solvents. Their findings contribute to a deeper understanding of the solvation effects on reaction mechanisms, valuable for developing more efficient synthetic routes (Alarcón-Espósito et al., 2015).
Enantioselective Sensing
Mei and Wolf (2004) developed a chiral fluorosensor for enantioselective sensing of chiral carboxylic acids, including amino acids and halogenated carboxylic acids. Their work demonstrates the compound's potential in analytical applications, particularly in detecting and quantifying chiral molecules (Mei & Wolf, 2004).
Mechanism of Action
Safety and Hazards
2-Chloro-6-fluoro-3-methylphenylacetonitrile is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2-chloro-6-fluoro-3-methylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN/c1-6-2-3-8(11)7(4-5-12)9(6)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABHQPCMIZIOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methylphenylacetonitrile |
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